Cas no 296769-60-3 (<br>1-(4-Amino-furazan-3-yl)-5-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethy l ester)
![<br>1-(4-Amino-furazan-3-yl)-5-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethy l ester structure](https://www.kuujia.com/scimg/cas/296769-60-3x500.png)
<br>1-(4-Amino-furazan-3-yl)-5-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethy l ester Chemical and Physical Properties
Names and Identifiers
-
- <br>1-(4-Amino-furazan-3-yl)-5-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethy l ester
- 1-(4-Amino-furazan-3-yl)-5-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester
- CS-0318190
- SR-01000512030
- ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate
- CCG-5795
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-4-triazolecarboxylic acid ethyl ester
- XZSMHRAGXUUTQP-UHFFFAOYSA-N
- CHEMBL1321476
- cid_684207
- 296769-60-3
- SR-01000512030-1
- ethyl 1-(4-azanyl-1,2,5-oxadiazol-3-yl)-5-phenyl-1,2,3-triazole-4-carboxylate
- Oprea1_506086
- HMS2398B04
- CBMicro_016780
- Oprea1_293695
- 1H-1,2,3-Triazole-4-carboxylic acid,1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-, ethyl ester
- STK751981
- HMS1673C08
- SMR000102668
- BIM-0016793.P001
- ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazole-4-carboxylate
- AKOS000546632
- 1-(4-aminofurazan-3-yl)-5-phenyl-triazole-4-carboxylic acid ethyl ester
- BDBM37939
- MLS000105690
-
- Inchi: InChI=1S/C13H12N6O3/c1-2-21-13(20)9-10(8-6-4-3-5-7-8)19(18-15-9)12-11(14)16-22-17-12/h3-7H,2H2,1H3,(H2,14,16)
- InChI Key: XZSMHRAGXUUTQP-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CC=C3
Computed Properties
- Exact Mass: 300.09708827g/mol
- Monoisotopic Mass: 300.09708827g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 392
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 122Ų
<br>1-(4-Amino-furazan-3-yl)-5-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethy l ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388860-5g |
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate |
296769-60-3 | 98% | 5g |
¥20192.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388860-1g |
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate |
296769-60-3 | 98% | 1g |
¥9324.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388860-500mg |
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate |
296769-60-3 | 98% | 500mg |
¥6657.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388860-2g |
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate |
296769-60-3 | 98% | 2g |
¥10029.00 | 2024-05-20 |
<br>1-(4-Amino-furazan-3-yl)-5-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethy l ester Related Literature
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
Additional information on <br>1-(4-Amino-furazan-3-yl)-5-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethy l ester
Introduction to 1-(4-Amino-furazan-3-yl)-5-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester (CAS No. 296769-60-3)
1-(4-Amino-furazan-3-yl)-5-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester, identified by its CAS number 296769-60-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both amino and furazan moieties in its molecular framework suggests potential interactions with various biological targets, making it a valuable scaffold for drug discovery and development.
The structural composition of 1-(4-Amino-furazan-3-yl)-5-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester incorporates several key functional groups that contribute to its unique chemical properties. The triazole ring itself is a well-known pharmacophore, frequently employed in the design of antifungal, antiviral, and anticancer agents. The amino group at the 4-position of the furazan ring enhances the compound's reactivity and potential for further derivatization, while the phenyl group at the 5-position introduces hydrophobicity and may influence binding affinity to biological targets.
In recent years, there has been a growing interest in leveraging heterocyclic compounds like 1-(4-Amino-furazan-3-yl)-5-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester for therapeutic applications. The triazole core has been extensively studied for its ability to modulate enzyme activity and interfere with pathogenic processes. For instance, derivatives of triazole have shown promise in inhibiting fungal enzymes such as cytochrome P450-dependent monooxygenases, which are crucial for fungal metabolism and virulence.
The furazan moiety is another intriguing feature of this compound. Furazan derivatives have demonstrated antimicrobial properties against a variety of pathogens, including bacteria and protozoa. The combination of a furazan ring with a triazole scaffold could potentially enhance the compound's efficacy by targeting multiple pathways simultaneously. This dual functionality makes 1-(4-Amino-furazan-3-yl)-5-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester a promising candidate for further investigation in drug discovery.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of such complex molecules for potential biological activity. By utilizing high-throughput virtual screening (HTVS) techniques, researchers can identify novel interactions between 1-(4-Amino-furazan-3-yl)-5-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester and biological targets. These studies often employ machine learning algorithms to predict binding affinities and identify lead compounds for further optimization.
In vitro studies have begun to explore the pharmacological profile of 1-(4-Amino-furazan-3-yl)-5-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester. Initial experiments suggest that this compound exhibits moderate activity against certain bacterial strains, possibly through inhibition of essential metabolic pathways. Additionally, its interaction with fungal cell walls has been examined, revealing potential mechanisms for antifungal action. These preliminary findings underscore the importance of this molecule as a starting point for developing novel therapeutic agents.
The synthetic route to 1-(4-Amino-furazan-3-yl)-5-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. Key steps include condensation reactions to form the triazole ring and subsequent functional group modifications to introduce the furazan and phenyl moieties. The synthesis must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation.
The pharmaceutical industry is increasingly recognizing the value of structurally diverse compounds like 1-(4-Amino-furazan-3-y l)-5-ph en yl -1H-[ 1 , 2 , 3 ]triaz ole -4-carbox ylic ac id eth yl ester. By incorporating unique functional groups into a triazole backbone, researchers can generate libraries of compounds with tailored biological activities. This approach allows for the exploration of novel therapeutic strategies and the identification of new drug candidates that may address unmet medical needs.
Further research is needed to fully elucidate the mechanism of action and potential applications of 1-(4-Amino-furazan -3-y l ) -5-ph en yl - 1 H-[ 1 , 2 , 3 ]tri az ole -4-carbox ylic ac id eth yl ester. Long-term studies will investigate its efficacy in animal models and assess its safety profile for clinical use. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into tangible therapeutic benefits.
In conclusion, 1-(4-Amino-furazan -3-y l ) -5-ph en yl - 1 H-[ 1 , 2 , 3 ]tri az ole -4-carbox ylic ac id eth yl ester (CAS No. 296769 -60 -3) represents an exciting opportunity in pharmaceutical research. Its unique structural features and promising biological activities make it a compelling candidate for further development. As our understanding of molecular interactions continues to grow, compounds like this one will play a crucial role in shaping the future of medicine.
296769-60-3 (<br>1-(4-Amino-furazan-3-yl)-5-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethy l ester) Related Products
- 718635-93-9(Tetrabenazine Racemate)
- 1116572-69-0(4-(bromomethyl)-N,N-dimethylaniline hydrobromide)
- 1060188-92-2(6-(4-ethoxyphenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one)
- 1805459-11-3(Ethyl 3-bromomethyl-2-cyano-5-hydroxyphenylacetate)
- 1396806-84-0(1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine)
- 1804785-79-2(2-Methoxy-4-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid)
- 1211505-36-0(2-Benzothiazolemethanamine, N-ethyl-4,5,6,7-tetrahydro-)
- 863560-00-3(Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)piperidine-1-carboxylate)
- 1805584-25-1(Methyl 2-bromo-4-cyano-6-(trifluoromethoxy)phenylacetate)
- 959235-83-7(4-(3,5-difluorophenoxy)benzaldehyde)




